7-methylquinazolin-2-amine

Catalog No.
S6493993
CAS No.
1936498-79-1
M.F
C9H9N3
M. Wt
159.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methylquinazolin-2-amine

CAS Number

1936498-79-1

Product Name

7-methylquinazolin-2-amine

Molecular Formula

C9H9N3

Molecular Weight

159.2

7-Methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, characterized by a fused bicyclic structure comprising a benzene and a pyrimidine ring. Its molecular formula is C9H10N2C_9H_10N_2, and it features a methyl group at the seventh position of the quinazoline ring and an amino group at the second position. This compound exhibits significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Future Research Directions

  • Synthesis and characterization of 7M2A.
  • Investigation of its physical and chemical properties.
  • In vitro and in vivo studies to explore its potential biological activities.
  • Computational modeling to predict its interactions with biological targets.
Typical of amines and heterocycles:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing substitution reactions with alkyl halides to form secondary or tertiary amines.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to yield amides.
  • Alkylation Reactions: Similar to acylation, the amino group can undergo alkylation with alkylating agents.
  • Oxidation and Reduction: Depending on reaction conditions, the amino group may be oxidized to form nitro groups or reduced to yield secondary or tertiary amines .
  • Condensation Reactions: The compound can participate in condensation reactions, leading to the formation of imines or other nitrogen-containing heterocycles.

7-Methylquinazolin-2-amine has been studied for its biological properties, including:

  • Antitumor Activity: Research indicates that derivatives of quinazoline compounds exhibit significant antitumor effects, potentially acting through inhibition of specific kinases involved in cancer progression.
  • Antimicrobial Properties: Some studies have shown that quinazoline derivatives possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: Compounds within this class have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Several methods have been developed for synthesizing 7-methylquinazolin-2-amine:

  • Cyclization of 2-Aminobenzylamine with Isocyanates: This method involves reacting 2-aminobenzylamine with isocyanates under controlled conditions to form the quinazoline ring.
  • Condensation Reactions: The reaction of ortho-substituted anilines with carbonyl compounds can lead to the formation of quinazoline derivatives through cyclization.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthetic methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

7-Methylquinazolin-2-amine has several notable applications:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting various diseases, particularly cancers and infections.
  • Biochemical Research: Used in studies investigating enzyme inhibition and receptor interactions due to its structural properties.
  • Material Science: Investigated for potential applications in developing new materials with unique electronic properties .

Interaction studies involving 7-methylquinazolin-2-amine focus on its binding affinity with biological targets:

  • Protein Kinases: Research has documented its ability to inhibit specific protein kinases, which are crucial in regulating cell growth and proliferation.
  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors suggest potential applications in neuropharmacology .

Several compounds share structural similarities with 7-methylquinazolin-2-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-Methylquinazolin-2-amineMethyl group at the sixth positionEnhanced solubility; different biological activity
4-MethylquinazolineMethyl group at the fourth positionPotentially different pharmacokinetics
2-AminoquinazolineAmino group at the second positionDifferent reactivity patterns
7-BromoquinazolinBromine substituent at the seventh positionIncreased reactivity towards electrophiles

Each of these compounds presents distinct chemical behaviors and biological activities, highlighting the versatility of the quinazoline structure while emphasizing the unique attributes of 7-methylquinazolin-2-amine.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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